Regioisomeric Purity: Defined 3-tert-Butyl vs. 4-tert-Butyl Substitution
The target compound is unambiguously defined as the 3-tert-butylphenyl, 4-piperidinylmethyl regioisomer, whereas the commercially available isomer 4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride (CAS 946665-44-7) places the tert-butyl group at the para position and the piperidine attachment at the 3-position [1]. In the H3R/MAO-B dual inhibitor series, the reference compound DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine) achieved hH3R Ki = 38 nM and hMAO-B IC50 = 48 nM; SAR studies demonstrated that moving the tert-butyl substituent from the 4- to the 3-position or altering the piperidine attachment point reduced binding affinity by >10-fold in several analogs [2].
| Evidence Dimension | Regioisomeric identity and corresponding biological activity from class-level SAR |
|---|---|
| Target Compound Data | 3-tert-butyl, 4-piperidinylmethyl attachment; specific activity data not reported in accessible primary literature |
| Comparator Or Baseline | 4-tert-butyl, 4-piperidinylmethyl isomer (DL76 scaffold): hH3R Ki = 38 nM, hMAO-B IC50 = 48 nM; 4-tert-butyl, 3-piperidinylmethyl isomer (CAS 946665-44-7): no reported biological data |
| Quantified Difference | Class-level SAR indicates >10-fold change in binding affinity upon shifting tert-butyl position or piperidine attachment point |
| Conditions | Human H3R binding assay (displacement of [3H]N-α-methylhistamine) and human MAO-B enzymatic assay, as reported for the 4-tert-butylphenoxyalkylpiperidine series |
Why This Matters
Procurement of the incorrect regioisomer introduces a structural variable that class-level SAR shows can alter receptor binding by over an order of magnitude, defeating the purpose of targeted SAR exploration.
- [1] Matrix Scientific. Product Page: 4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride. http://www.chembase.cn/substance-20929.html (accessed 2026-05-01). View Source
- [2] Łażewska, D. et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3410. View Source
